molecular formula C20H17N3O5 B2400961 Methyl 4-[(4-methoxy-6-oxo-1-phenylpyridazine-3-carbonyl)amino]benzoate CAS No. 942004-52-6

Methyl 4-[(4-methoxy-6-oxo-1-phenylpyridazine-3-carbonyl)amino]benzoate

Cat. No. B2400961
CAS RN: 942004-52-6
M. Wt: 379.372
InChI Key: GOMLRXDOQJRBLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, secondary amines have been synthesized via Schiff bases reduction route . This involves N-alkylation of primary amines and ammonia, reduction of nitriles and amides in the presence of catalysts such as LiAlH4 and NaBH4 . Sodium borohydride (NaBH4) is a powerful reducing agent that has been used for the reduction of different functional groups . It is selective and does not affect reducible substituents such as nitro and chloride during the reduction process .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed in the literature. For example, the molecular structures of 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-methoxy-5-((phenylamino)methyl)phenol were reported . These compounds consist of asymmetric units of C16H20N2O and C14H15NO2 in orthorhombic and monoclinic crystal systems, respectively . The molecular structures of the compounds are stabilized by secondary intermolecular interactions .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the protodeboronation of pinacol boronic esters has been reported . This reaction involves a radical approach and is paired with a Matteson–CH2–homologation . This protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable transformation .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, 4-Methoxycarbonylphenylboronic acid pinacol ester is a solid with a melting point of 77-81 °C . It has the molecular formula C14H19BO4 .

Scientific Research Applications

Synthesis and Chemical Properties

This compound and its derivatives have been synthesized and explored for their unique chemical properties and reactivity. The synthesis involves complex reactions that yield compounds with potential antimicrobial activities and other significant biological effects. For example, the synthesis of novel 1,2,4-triazole derivatives from various ester ethoxycarbonylhydrazones with primary amines has shown some derivatives to possess good or moderate antimicrobial activities (Bektaş et al., 2007).

Agricultural Applications

In agriculture, derivatives of this compound have been studied for their metabolism in crops like wheat and barley. The metabolism process leads to the formation of specific metabolites, which can have implications for agricultural chemical use and residue management (Anderson et al., 1989).

Anticancer Research

Certain derivatives, particularly those involving tubulin polymerization inhibition, have shown promising antiproliferative activity towards human cancer cells. This is crucial for developing new anticancer drugs that target cell division (Minegishi et al., 2015).

Polymer Science

In the field of polymer science, derivatives of this compound have been utilized in the synthesis and study of hyperbranched aromatic polyamides. These polymers exhibit unique properties that make them suitable for various applications, including coatings, adhesives, and as components in composite materials (Yang et al., 1999).

Environmental Impact Studies

Research has also focused on the environmental impact of derivatives, such as their photodegradation on different surfaces. Understanding the degradation pathways and products is essential for assessing the environmental fate of these compounds (Bhattacharjeel & Dureja, 2002).

properties

IUPAC Name

methyl 4-[(4-methoxy-6-oxo-1-phenylpyridazine-3-carbonyl)amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O5/c1-27-16-12-17(24)23(15-6-4-3-5-7-15)22-18(16)19(25)21-14-10-8-13(9-11-14)20(26)28-2/h3-12H,1-2H3,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOMLRXDOQJRBLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)N(N=C1C(=O)NC2=CC=C(C=C2)C(=O)OC)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-[(4-methoxy-6-oxo-1-phenylpyridazine-3-carbonyl)amino]benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.